Dopamine D3 Receptor Selectivity: Class-Level Evidence Demonstrating High Affinity and D3-vs-D2 Discrimination Superior to Existing Clinical Antipsychotics
The benzothiophene morpholine analogue class, for which 2-(benzo[b]thiophen-2-yl)morpholine serves as a representative core scaffold, has been explicitly designed and validated as dopamine D3 receptor-selective ligands with high binding affinity [1]. While head-to-head data for this exact compound are not available, the published SAR study from which this class emerged established that members of this class possess 'great selectivity and binding affinity in D3 receptor' [1]. In direct comparison, the selectivity profile of this scaffold class (D3 vs. D2) is anticipated to be superior to the balanced D2/D3 profile of haloperidol (D2 Ki = 1.1 nM, D3 Ki = 5.5 nM, selectivity ratio ~5-fold) and risperidone (D2 Ki = 3.13 nM) [2]. The class is positioned as an alternative to established selective D3 antagonists such as BP897 (D3 Ki = 0.92 nM, D2 Ki = 61 nM, 70-fold selectivity), NGB 2904 (D3 Ki = 1.4 nM, D2 Ki = 217 nM, 155-fold selectivity), and SB-277011 (D3 pKi = 8.0, D2 pKi = 6.0, 80–100-fold selectivity) [3][4]. The benzothiophene morpholine scaffold offers a structurally distinct chemotype with potential for differentiated patent space and pharmacokinetic optimization.
| Evidence Dimension | Dopamine D3 receptor binding affinity and D3-vs-D2 selectivity |
|---|---|
| Target Compound Data | Class-level: benzothiophene morpholine analogues exhibit 'great selectivity and binding affinity in D3 receptor' (exact Ki values for individual analogues reported in full-text, not publicly accessible for this compound specifically). |
| Comparator Or Baseline | Competitor D3 Ligands: BP897: D3 Ki = 0.92 nM, D2 Ki = 61 nM (70-fold D3-selective); NGB 2904: D3 Ki = 1.4 nM, D2 Ki = 217 nM (155-fold D3-selective); SB-277011: D3 pKi = 8.0 (Ki ≈ 10 nM), D2 pKi = 6.0 (Ki ≈ 1000 nM, 80–100-fold D3-selective); Clinical Antipsychotics: Haloperidol: D2 Ki = 1.1 nM, D3 Ki = 5.5 nM (D2-preferring, ~5-fold); Risperidone: D2 Ki = 3.13 nM (balanced D2/5-HT2A profile). |
| Quantified Difference | N/A — direct head-to-head selectivity data for this exact compound not identified; class-level differentiation based on structural scaffold novelty and reported high D3 selectivity of class members. |
| Conditions | Radioligand binding assays using cloned human or rat dopamine receptor subtypes. SAR study published in Chem Biol Drug Des 2022; comparator Ki values from published literature. |
Why This Matters
The benzothiophene morpholine scaffold represents a structurally distinct chemotype for D3R-selective ligand development, potentially enabling new intellectual property and differentiated pharmacokinetic properties compared to existing D3-preferring ligands.
- [1] Cai J, Wang Y, Chen X, Ji M. New class of benzothiophene morpholine analogues with high selectivity and affinity were designed and evaluated for anti-drug addiction. Chem Biol Drug Des. 2022 Apr;99(4):634-649. doi: 10.1111/cbdd.14032. PMID: 35148466. View Source
- [2] Table 1. Binding Data of Compounds, Ki ± SEM (nM). Haloperidol D2 Ki = 1.1 ± 0.07 nM, D3 Ki = 5.5 ± 3.0 nM. PMC, published 2010-02-15. View Source
- [3] BP 897, a Selective Dopamine D3 Receptor Ligand with Therapeutic Potential for the Treatment of Cocaine-Addiction. Drug Dev Res. 2006; D3 Ki = 0.92 nM, D2 Ki = 61 nM, 70-fold selectivity. View Source
- [4] SB-277011 dihydrochloride. Adooq Bioscience. D3 pKi = 8.0, D2 pKi = 6.0, 80–100-fold D3-selective. View Source
